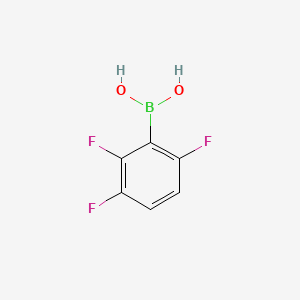
2,3,6-Trifluorophenylboronic acid
Übersicht
Beschreibung
2,3,6-Trifluorophenylboronic acid is a chemical compound with the linear formula C6H2F3B(OH)2 . It has a molecular weight of 175.90 . This compound contains varying amounts of anhydride .
Synthesis Analysis
2,3,6-Trifluorophenylboronic acid has been used as a reactant for the synthesis of C-6 hydroxy tricyclic sulfone, a γ-secretase inhibitor, via Suzuki coupling reaction . It has also been used in palladium-catalyzed Suzuki-Miyaura coupling reactions .Molecular Structure Analysis
The molecular structure of 2,3,6-Trifluorophenylboronic acid is represented by the formula C6H2F3B(OH)2 . The average mass of the molecule is 175.901 Da and the monoisotopic mass is 176.025650 Da .Chemical Reactions Analysis
As mentioned earlier, 2,3,6-Trifluorophenylboronic acid has been used in the synthesis of C-6 hydroxy tricyclic sulfone via Suzuki coupling reaction . It has also been used in palladium-catalyzed Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The melting point of 2,3,6-Trifluorophenylboronic acid is between 127-132 °C (lit.) . The compound’s SMILES string is OB(O)c1c(F)ccc(F)c1F and its InChI key is IWPDDRPLEKURGG-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis of C-6 Hydroxy Tricyclic Sulfone
2,3,6-Trifluorophenylboronic acid is used as a reactant for the synthesis of C-6 hydroxy tricyclic sulfone, which is a γ-secretase inhibitor . This is particularly important in the field of medicinal chemistry, as γ-secretase inhibitors are being studied for their potential use in treating Alzheimer’s disease.
Suzuki-Miyaura Coupling Reactions
This compound is also used in palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. It is a powerful tool in the field of organic synthesis, enabling the creation of complex organic compounds from simpler precursors.
Synthesis of Phenylboronic Catechol Esters
2,3,6-Trifluorophenylboronic acid can be used in the preparation of phenylboronic catechol esters . These compounds have been studied for their potential use in various fields, including materials science and medicinal chemistry.
Enantioselective Borane Reduction of Trifluoroacetophenone
This compound is involved in the enantioselective borane reduction of trifluoroacetophenone . This reaction is significant in the field of asymmetric synthesis, a sub-discipline of organic chemistry that focuses on the synthesis of chiral molecules.
Transmetalation Reactions
2,3,6-Trifluorophenylboronic acid is used in transmetalation reactions . Transmetalation is a process in organometallic chemistry where a ligand is transferred from one metal to another. This is a key step in many catalytic cycles, including the aforementioned Suzuki-Miyaura coupling.
Synthesis of Multisubstituted Olefins and Conjugate Dienes
This compound is used in the synthesis of multisubstituted olefins and conjugate dienes . These types of compounds are important in the field of polymer chemistry, as they can be used to create a wide variety of polymers with different properties.
Wirkmechanismus
Target of Action
The primary target of 2,3,6-Trifluorophenylboronic acid is the γ-secretase enzyme . This enzyme plays a crucial role in the cleavage of certain proteins within the cell membrane, including the amyloid precursor protein, which is implicated in Alzheimer’s disease .
Mode of Action
2,3,6-Trifluorophenylboronic acid interacts with its target, the γ-secretase enzyme, through a process known as the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The result of this interaction is the synthesis of a C-6 hydroxy tricyclic sulfone .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 2,3,6-Trifluorophenylboronic acid, affects the biochemical pathway involving the γ-secretase enzyme .
Pharmacokinetics
Boronic acids, in general, are known for their good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The molecular and cellular effects of 2,3,6-Trifluorophenylboronic acid’s action involve the inhibition of the γ-secretase enzyme . This inhibition could potentially reduce the production of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trifluorophenylboronic acid. For instance, the pH of the environment can affect the stability of boronic acids . Additionally, the presence of other molecules can influence the Suzuki-Miyaura coupling reaction .
Eigenschaften
IUPAC Name |
(2,3,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPDDRPLEKURGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400092 | |
| Record name | 2,3,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247564-71-2 | |
| Record name | 2,3,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



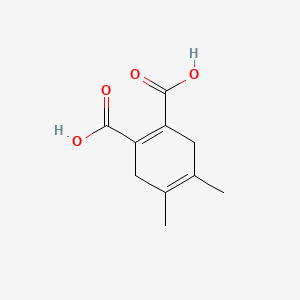

![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
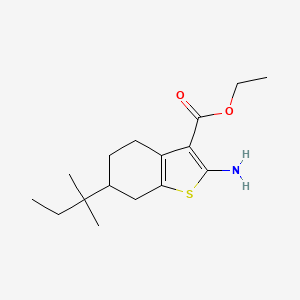


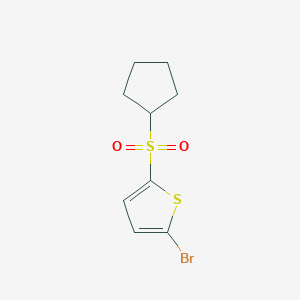
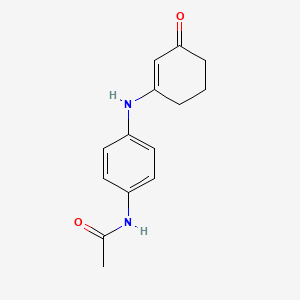
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)
